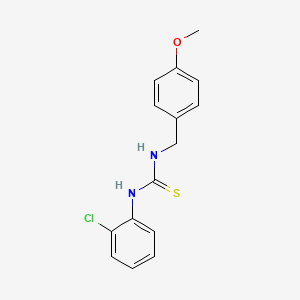![molecular formula C19H22N2O3 B5741852 N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BPTP and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
作用機序
BPTP is a potent inhibitor of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, which is a negative regulator of insulin signaling. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP leads to the activation of insulin signaling pathways, resulting in enhanced insulin sensitivity and glucose uptake in cells. Additionally, the inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP also leads to the activation of the JAK/STAT signaling pathway, which has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPTP have been extensively studied in vitro and in vivo. In vitro studies have shown that BPTP enhances insulin sensitivity and glucose uptake in cells, while also inhibiting the growth and proliferation of cancer cells. In vivo studies have also shown that BPTP improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of BPTP is its potency as a N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide inhibitor, which makes it a valuable tool for studying the role of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide in various biological processes. Additionally, BPTP has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of BPTP is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of BPTP, including the development of more potent and selective inhibitors of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, the investigation of the anti-cancer properties of BPTP in vivo, and the exploration of the potential therapeutic applications of BPTP in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient synthesis methods for BPTP may also facilitate its use in scientific research.
合成法
The synthesis of BPTP involves a multi-step process that includes the reaction of 3-aminobenzamide with tert-butyl chloroacetate to yield tert-butyl-3-(3-aminobenzamido)propanoate. This intermediate is then reacted with phenyl chloroformate to yield N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide.
科学的研究の応用
BPTP has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic target for diabetes and obesity. Additionally, BPTP has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKUKISVGWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)





![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)